ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted quinolines and pyrroles, which undergo a series of condensation, cyclization, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H30N2O4 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 4-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C29H30N2O4/c1-7-35-28(33)22-17(3)30-25(18-11-9-8-10-12-18)24(22)23-21-14-19(34-6)13-20-16(2)15-29(4,5)31(26(20)21)27(23)32/h8-15,23,30H,7H2,1-6H3 |
InChI Key |
MYZKBDZLWRNNPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2C3=C4C(=CC(=C3)OC)C(=CC(N4C2=O)(C)C)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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